Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester
Description
Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester (hereafter referred to as the target compound) is a carbamate derivative characterized by a hydroxymethyl (-CH₂OH) group attached to the carbamic acid nitrogen and a 2-(1-methylethoxy)ethyl ester moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrolytic stability and bioactivity.
Properties
CAS No. |
67952-44-7 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-6(2)11-3-4-12-7(10)8-5-9/h6,9H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
IPTFXTZKPZNVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC(=O)NCO |
Origin of Product |
United States |
Preparation Methods
Esterification of Hydroxy Acid
- Starting Material: (S)-(2-chloro-phenyl)-hydroxy-acetic acid or analogous hydroxy acids.
- Reagents: C1 to C4 alcohols (methanol, ethanol, propanol, isopropanol, butanol variants).
- Catalyst: Phosphorous oxychloride (0.025 to 0.4 equivalents) is used to facilitate esterification.
- Conditions: Reaction temperature typically maintained between 40 to 50 °C, often in the presence of co-solvents such as toluene.
- Outcome: Formation of the corresponding ester intermediate.
Protection of the Alcohol Moiety
- Purpose: To protect hydroxyl groups from undesired side reactions during subsequent steps.
- Reagents: Acidic catalysis controlled by residual acid from phosphorous oxychloride and ethers such as 2-methoxy-1-propene, dihydropyran, methyl or ethyl vinyl ether.
- Conditions: Mild acidic conditions, typically ambient to slightly elevated temperatures.
- Outcome: Formation of protected ether derivatives of the ester intermediate.
Reduction of the Ester Intermediate
- Reagent: Lithium borohydride (LiBH4) is used as a reducing agent.
- Solvents: Aprotic solvents like tetrahydrofuran (THF), diethyl ether, and hydrocarbons such as toluene.
- Workup: Ketones such as acetone are used during workup to quench excess reducing agent, with subsequent extractions using sodium hydroxide and sodium chloride solutions to purify the product.
- Conditions: Temperature maintained between 40 to 50 °C, with distillation steps to remove solvents like THF and acetone.
- Outcome: Conversion of ester intermediates to corresponding alcohols.
Carbamate Formation
- Reagents: Reaction of the alcohol intermediate with ammonium hydroxide or ammonia.
- Conditions: Reaction temperature controlled between 0 to 55 °C to form the carbamate group.
- Outcome: Formation of carbamate derivatives.
Deprotection
Recrystallization
- Method: Controlled cooling gradient to recrystallize and purify the final compound.
- Outcome: High purity crystalline carbamic acid ester.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | C1-C4 alcohol, phosphorous oxychloride, 40-50 °C | Ester intermediate |
| 2 | Hydroxyl Protection | Acid catalysis, 2-methoxy-1-propene or ethers | Protected ether derivative |
| 3 | Reduction | Lithium borohydride, THF/ether solvents, 40-50 °C | Alcohol intermediate |
| 4 | Carbamate Formation | Ammonium hydroxide or ammonia, 0-55 °C | Carbamate derivative |
| 5 | Deprotection | Phosphoric/HCl/H2SO4 acid | Free carbamic acid ester |
| 6 | Recrystallization | Controlled cooling gradient | Purified crystalline product |
Research Discoveries and Optimization Insights
- Partial Concentration Technique: Partial removal of solvents such as methanol and toluene during esterification avoids reverse reactions, increasing yield significantly.
- Use of Lithium Borohydride: LiBH4 is preferred for selective reduction of ester intermediates to alcohols under mild conditions, maintaining stereochemical integrity.
- Protecting Group Strategy: Use of ethers like 2-methoxy-1-propene under acidic catalysis effectively protects hydroxyl groups, facilitating subsequent transformations without side reactions.
- Temperature Control: Precise temperature management during carbamate formation and deprotection steps is critical to maximize conversion and minimize by-products.
- Recrystallization: Controlled cooling gradients improve crystal quality and purity, which is essential for pharmaceutical-grade materials.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-(1-methylethoxy)ethanol and carbamic acid.
Oxidation: Produces aldehydes or carboxylic acids.
Substitution: Produces various substituted carbamates.
Scientific Research Applications
Medicinal Applications
1. Drug Design and Medicinal Chemistry
- The carbamate moiety is significant in drug design due to its role as a protecting group for amines and amino acids in organic synthesis and peptide chemistry. It is also present in numerous therapeutic agents, including acetylcholinesterase inhibitors like neostigmine and rivastigmine, which are used for treating conditions such as myasthenia gravis and Alzheimer's disease .
2. Prodrugs
- Carbamic acid derivatives are often utilized as prodrugs. These compounds require metabolic conversion to release the active drug form, allowing for controlled pharmacological activity. The hydrolysis rate of carbamate-based prodrugs is crucial for their efficacy .
3. Anti-inflammatory Agents
- Some carbamate derivatives exhibit anti-inflammatory properties, making them candidates for developing new therapeutic agents to treat inflammatory diseases .
Industrial Applications
1. Agricultural Uses
- Carbamic acid esters are employed as pesticides and herbicides due to their effectiveness in controlling pests while being less toxic to humans compared to traditional chemicals. They serve as active ingredients in various formulations aimed at enhancing crop yield .
2. Coatings and Preservatives
- In the industrial sector, carbamic acid esters are used as preservatives in paints and coatings. Their ability to inhibit microbial growth extends the shelf life of these products, making them valuable in construction materials .
Case Studies
Mechanism of Action
The mechanism of action of carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
The target compound’s structural features are compared below with key analogs, focusing on substituents, physicochemical properties, and applications.
Structural Analogues
Functional Differences
- Pharmacological Activity: Heptacaine demonstrates a biphasic effect on lipid bilayers, increasing fluidity at low concentrations but rigidifying membranes at higher ratios . The target compound’s hydroxymethyl group may alter such interactions due to hydrogen-bonding capacity. Aprocarb’s phenyl ester and methyl substituent make it effective as a pesticide, targeting insect acetylcholinesterase. The target compound’s hydroxymethyl group could reduce non-target toxicity .
- Synthetic Accessibility: Carbamates like ethyl carbamate are synthesized via alcoholysis of urea or phosgene reactions . The target compound’s synthesis likely involves coupling hydroxymethyl carbamic acid with 2-(1-methylethoxy)ethanol, similar to methods in .
Q & A
Q. What are the established synthetic routes for Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester, and how can researchers optimize yields in laboratory settings?
Methodological Answer: The compound is synthesized via esterification of hydroxymethylcarbamic acid with 2-(1-methylethoxy)ethanol. Key steps include:
- Acid-Catalyzed Esterification: React the carbamic acid derivative with the alcohol (e.g., 2-isopropoxyethanol) under reflux using sulfuric acid or p-toluenesulfonic acid as a catalyst .
- Solvent Selection: Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis side reactions .
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust molar ratios (typically 1:1.2 acid:alcohol) and temperature (70–90°C) to maximize conversion .
Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Monitoring Method |
|---|---|---|
| Temperature | 70–90°C | TLC (Rf = 0.3–0.5) |
| Catalyst Loading | 5–10 mol% H2SO4 | NMR (disappearance of -COOH peak) |
| Reaction Time | 6–12 hours | HPLC (purity >95%) |
Q. How is the structural confirmation of this carbamate ester performed using spectroscopic techniques?
Methodological Answer: Combine NMR, IR, and mass spectrometry for unambiguous characterization:
- 1H/13C NMR: Identify the ester carbonyl (~165–170 ppm in 13C NMR) and isopropoxy group signals (e.g., δ 1.2–1.4 ppm for -CH(CH3)2 in 1H NMR) .
- IR Spectroscopy: Detect carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C8H15NO4: 189.1001) .
Note: For stereoisomers, use chiral HPLC or X-ray crystallography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to GHS hazard classifications (e.g., acute toxicity Category 4, skin/eye irritation Category 2):
- Engineering Controls: Use fume hoods for synthesis and avoid dust generation .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported stability data for carbamate esters under varying pH conditions?
Methodological Answer: Use a multivariate experimental design to isolate degradation pathways:
- pH Stability Study: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours) .
- Kinetic Analysis: Calculate half-life (t1/2) using first-order kinetics. Identify pH-dependent hydrolysis mechanisms (e.g., base-catalyzed ester cleavage) .
- Contradiction Resolution: Compare results with literature using meta-analysis frameworks (e.g., PRISMA guidelines) to assess study heterogeneity .
Table 2: Example Degradation Data at pH 7.4 (37°C)
| Time (h) | % Remaining | Degradation Product (HPLC Peak Area %) |
|---|---|---|
| 0 | 100 | 0 |
| 24 | 85 | 15 (carbamic acid) |
| 48 | 70 | 30 (carbamic acid + alcohol) |
Q. What computational methods are effective in predicting the reactivity of carbamate esters in nucleophilic environments?
Methodological Answer: Employ density functional theory (DFT) and molecular dynamics simulations:
- DFT Calculations: Model transition states for hydrolysis using software like Gaussian or ORCA. Focus on nucleophilic attack at the carbonyl carbon (e.g., by OH⁻) .
- Solvent Effects: Include implicit solvent models (e.g., PCM for water) to assess activation energy barriers .
- Validation: Compare computed reaction rates with experimental kinetic data (e.g., Arrhenius plots) .
Key Insight: Electron-withdrawing groups on the carbamate backbone increase electrophilicity and hydrolysis rates .
Q. How can researchers address discrepancies in reported biological activity data for carbamate derivatives?
Methodological Answer: Apply systematic review methodologies and mechanistic studies:
- Data Harmonization: Normalize activity metrics (e.g., IC50, EC50) across studies using standardized assays (e.g., enzyme inhibition protocols) .
- Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with bioactivity using regression models .
- In Silico Screening: Use tools like AutoDock to predict binding affinities to target enzymes (e.g., acetylcholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
